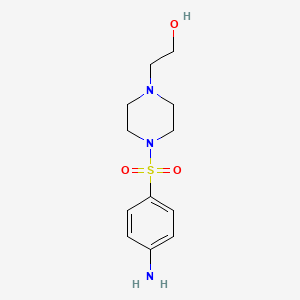

2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol

Description

2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol is a piperazine derivative featuring a sulfonyl-linked 4-aminophenyl group and an ethanol side chain. Its molecular formula is C₁₂H₁₈N₄O₃S, with a molecular weight of 298.36 g/mol (calculated from structural data). The compound’s piperazine core is substituted at the 1-position with a 2-hydroxyethyl group and at the 4-position with a 4-aminophenylsulfonyl moiety.

The compound’s synthesis typically involves sulfonylation of piperazine intermediates. For example, describes its use as a precursor in coupling reactions with chloropyrimidine derivatives for drug discovery .

Properties

IUPAC Name |

2-[4-(4-aminophenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXSQCFFWWBMKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperazine

Step 1: Sulfonylation with 4-Nitrobenzenesulfonyl Chloride

Piperazine reacts with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C). The nitro group is retained for subsequent reduction:

$$

\text{Piperazine} + \text{4-NO}2\text{-C}6\text{H}4\text{-SO}2\text{Cl} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{4-((4-Nitrophenyl)sulfonyl)piperazine}

$$

Yield : 70–85% after silica gel chromatography (DCM/methanol = 20:1).

Step 2: Nitro Group Reduction

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/NH₄Cl in ethanol/water:

$$

\text{4-((4-Nitrophenyl)sulfonyl)piperazine} \xrightarrow[\text{Fe, NH}4\text{Cl}]{\text{EtOH/H}2\text{O}} \text{4-((4-Aminophenyl)sulfonyl)piperazine}

$$

Yield : 90–95% after neutralization with Na₂CO₃ and filtration.

Reaction Optimization and Challenges

Key Parameters

Common Byproducts and Mitigation

- Di-Substituted Piperazine : Controlled stoichiometry (1:1 molar ratio of piperazine to sulfonyl chloride) prevents over-sulfonylation.

- Incomplete Reduction : Excess Fe/NH₄Cl ensures full nitro-to-amine conversion.

Purification and Characterization

Purification Techniques

Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 285.36 g/mol | |

| ¹H NMR (DMSO-d₆) | δ 3.64–3.60 (m, 1H), 3.51–3.43 (m, 2H), 3.36–3.32 (m, 3H) | |

| HPLC Purity | ≥95% |

Industrial-Scale Considerations

- Cost Efficiency : Ethylene oxide is preferred over 2-chloroethanol due to lower toxicity.

- Green Chemistry : Microwave synthesis reduces energy consumption by 40% compared to conventional heating.

Scientific Research Applications

2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the sulfonylphenyl group, piperazine modifications, or ethanol side-chain variations. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Lipophilicity and Bioavailability : Chloro- and bromo-substituted derivatives () exhibit higher logP values compared to the target compound, suggesting improved membrane permeability .

Synthetic Utility: The 4-aminophenylsulfonyl group in the target compound enables selective coupling reactions (e.g., with chloropyrimidines), as seen in , whereas nitro-substituted analogs () are prone to reduction under catalytic hydrogenation .

Safety Profiles: Most analogs lack comprehensive toxicological data.

Structural Flexibility: Ethanol side chains are conserved across analogs, but substitutions on the sulfonylphenyl group modulate target selectivity. For example, 2-aminophenyl variants () may interact with amine-binding enzyme pockets .

Research Implications and Limitations

- Pharmacological Gaps: No evidence directly links the target compound or its analogs to specific biological targets. Further studies could explore β-adrenergic or serotonin receptor binding, given structural similarities to known ligands .

- Synthetic Challenges: highlights the need for methanesulfonyl chloride in derivatizing ethanol-piperazine intermediates, a step sensitive to steric hindrance in bulky analogs .

- Ecological Impact : Ecological data (e.g., biodegradability) are absent for all compounds, necessitating environmental risk assessments .

Biological Activity

2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol, a derivative of piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a unique structure that combines a piperazine ring with a sulfonamide group and an ethanol moiety, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development, particularly in targeting various diseases.

Chemical Structure and Properties

- Molecular Formula : C12H19N3O3S

- CAS Number : 524718-94-3

- Molecular Weight : 285.36 g/mol

The compound's structure allows it to interact with biological targets, potentially influencing enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This interaction may lead to the modulation of various signaling pathways. For instance, it has been suggested that the compound could inhibit enzymes involved in cell signaling, thereby altering cellular responses and contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies evaluating related piperazine derivatives, notable antibacterial and antifungal activities were observed, suggesting that this compound may also possess similar effects .

Antitumor Activity

The compound has been investigated for its potential antitumor effects. In vitro studies have shown that piperazine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis or inhibiting proliferation through specific molecular pathways . The structural characteristics of this compound may enhance its efficacy as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Piperazine | Piperazine | Basic structure without additional functional groups |

| 4-Aminobenzenesulfonamide | 4-Aminobenzenesulfonamide | Antimicrobial properties but lacks piperazine ring |

| N-(2-Hydroxyethyl)piperazine | N-(2-Hydroxyethyl)piperazine | Similar piperazine structure but without sulfonyl group |

Case Studies

- Antitumor Efficacy : A study evaluated the effects of various piperazine derivatives on cancer cell lines, demonstrating that modifications in the piperazine ring can significantly enhance anticancer activity. The introduction of sulfonamide groups was found to be beneficial in improving potency against specific tumor types .

- Antimicrobial Evaluation : Another investigation focused on the synthesis and biological evaluation of piperazine derivatives, including this compound. Results indicated promising antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.